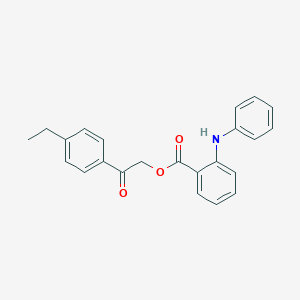![molecular formula C24H23NO7 B431559 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate CAS No. 511514-87-7](/img/structure/B431559.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate” has a molecular formula of C26H25NO7. It has an average mass of 463.479 Da and a monoisotopic mass of 463.163116 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C26H25NO7. The structure includes a pyrroloquinoline core, which is a common structure in many natural products and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C26H25NO7. It likely has the characteristics of similar organic compounds, including a relatively high molecular weight and the presence of multiple functional groups .Scientific Research Applications
Chemical Structure and Derivatives
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate belongs to the family of quinoxaline compounds, known for their heterocyclic structure comprising a benzene ring and a pyrazine ring. Quinoxaline and its analogs, including quinoline and quinazoline derivatives, are used in various domains such as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties and catalytic ligand capabilities make them a subject of continuous research. For instance, they can be synthesized by condensing ortho-diamines with 1,2-diketones or by reducing substituted amino acids (Aastha Pareek & Dharma Kishor, 2015).
Biological and Medicinal Applications
The derivatives of quinoxaline, including quinoline and quinazoline, are significantly studied for their biological and medicinal applications. These compounds exhibit a wide range of bioactivities, such as antitumor, antibacterial, antifungal, and antiviral properties. Notable compounds like quinine and camptothecin, belonging to the quinoline alkaloids family, have led to advancements in antimalarial and anticancer drug development respectively. The biological activities of these compounds and their modified analogs continue to be a subject of extensive research (Xiao-fei Shang et al., 2018).
Optoelectronic and Sensing Applications
Quinazoline derivatives are explored for their potential in optoelectronic materials. They are incorporated into π-extended conjugated systems, which is valuable for creating novel optoelectronic materials. These derivatives are used in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. They are also studied for their potential in colorimetric pH sensors and as photosensitizers for dye-sensitized solar cells (G. Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives demonstrate substantial effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This makes them suitable for use as anticorrosive materials, and their usage in this domain is a subject of ongoing research (C. Verma et al., 2020).
Future Directions
properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-12-11-24(2,3)25-19-15(12)9-14(10-16(19)20(26)22(25)27)32-23(28)13-7-17(29-4)21(31-6)18(8-13)30-5/h7-11H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBUINITVGNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B431477.png)


![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431483.png)
![2-(2-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B431485.png)
![2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanamide](/img/structure/B431486.png)
![3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B431487.png)
![3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B431488.png)
![5,7-Dipropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431490.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B431491.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B431493.png)
![4-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B431494.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B431496.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide](/img/structure/B431499.png)